(S)-tert-ブチル 2-(((tert-ブチルジフェニルシリル)オキシ)メチル)-5-オキソピロリジン-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

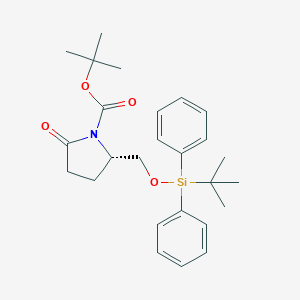

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C26H35NO4Si and its molecular weight is 453.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成: ペプチド合成における保護基

この化合物は、ペプチドの合成において、アルコールおよびアミンに対する保護基として役立ちます。その嵩高いtert-ブチル基は立体障害を与え、選択的な反応に役立ちます。 ジフェニルシリル部分は安定性を提供し、ペプチド鎖の完全性を損なうことなく、穏やかな条件下で除去できます .

医薬品化学: 医薬品の設計と開発

医薬品化学では、この化合物の構造は、薬剤候補の薬物動態特性を修飾するために使用されます。 そのtert-ブチル基は、分子の親油性を向上させることができ、生物学的膜を通過して治療標的に到達する能力を潜在的に強化します .

材料科学: ポリマーの改質

この化合物のシリルエーテル官能基は、材料科学において、ポリマーの改質に使用されます。 それは架橋剤として作用し、ポリマー鎖にケイ素を導入し、材料の熱的および機械的特性を変化させる可能性があります .

生体共役技術: ラベル付けと検出

研究者は、この化合物を生体共役で使用して、ビオチンまたは蛍光ラベルを生体分子に付着させています。 tert-ブチル基は、生理学的条件下で安定であるが、必要に応じて切断できるリンカーとして役立ちます .

触媒化学: 触媒サイクルにおける中間体

この化合物は、特に不斉合成において、触媒サイクルにおける中間体として作用することができます。 そのキラル中心は、新しいキラル分子の形成においてエナンチオ選択性を誘発することができます .

分析化学: クロマトグラフィー標準物質

その独特の構造により、クロマトグラフィー法において、複雑な混合物中の類似の化合物を識別および定量化するための標準物質として使用できます .

ナノテクノロジー: 表面官能基化

この化合物のシリル基は、表面上のヒドロキシル基に対して反応性があり、ナノ粒子の官能基化に適しています。 これにより、さまざまな溶媒中のナノ粒子の溶解度と分散性が向上する可能性があります .

環境科学: 分解経路の研究

最後に、環境科学では、この化合物は、ケイ素含有化合物の分解経路を研究するために使用できます。 これらの経路を理解することは、そのような材料の環境への影響を評価するために不可欠です .

生物活性

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate, with the CAS number 138871-56-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications in drug development.

The compound features a pyrrolidine structure that is often associated with various biological activities. The presence of the tert-butyldiphenylsilyl group enhances its lipophilicity, which can influence its interaction with biological membranes and target sites.

1. Anticancer Properties

Research indicates that compounds similar to (S)-tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown to inhibit cell proliferation in human carcinoma cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A study on related compounds suggests that the incorporation of silyl groups can enhance the efficacy of anticancer agents by improving their stability and bioavailability .

2. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Silyl ethers are known to participate in various enzymatic reactions, and the lipophilicity provided by the tert-butyldiphenylsilyl group may facilitate selective binding to active sites of enzymes involved in metabolic pathways .

3. Neuroprotective Effects

Preliminary studies have indicated that similar compounds may offer neuroprotective benefits. The ability to cross the blood-brain barrier due to enhanced lipophilicity allows these compounds to potentially mitigate neurodegenerative processes .

The synthesis of (S)-tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions including esterification and protection-deprotection strategies. The tert-butyldiphenylsilyl group serves as a protecting group, which can be selectively removed under mild conditions, facilitating further functionalization of the molecule .

Case Study 1: Anticancer Activity

In a study published in Trans Tech Publications, researchers synthesized a series of pyrrolidine derivatives and tested their cytotoxicity against several human cancer cell lines. The results indicated that compounds with similar structural motifs to (S)-tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate displayed IC50 values in the micromolar range, demonstrating significant anticancer activity .

Case Study 2: Enzyme Interaction

A comparative analysis of silyl ether derivatives showed that those with bulky substituents like tert-butyldiphenylsilyl exhibited enhanced inhibition of specific enzymes involved in lipid metabolism. This was attributed to increased hydrophobic interactions with enzyme active sites .

特性

IUPAC Name |

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYODBRURYKPFY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。